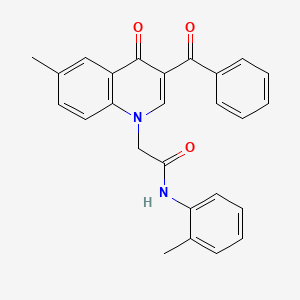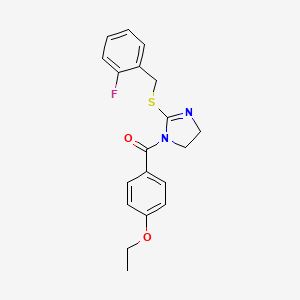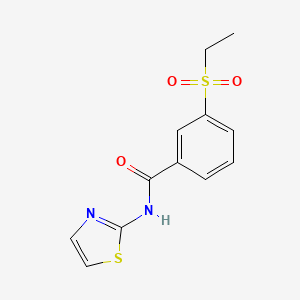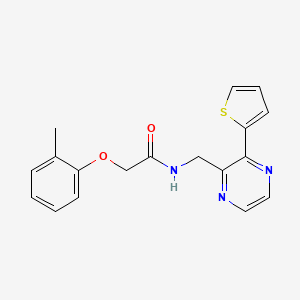![molecular formula C8H5F3N4O2 B2548874 7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid CAS No. 924846-75-3](/img/structure/B2548874.png)
7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid" is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is known for its potential biological activity. This particular derivative has not been directly mentioned in the provided papers, but related compounds have been synthesized and studied for various properties and potential applications, including antimicrobial and antitumor activities.
Synthesis Analysis
The synthesis of related 5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives has been achieved through a one-pot three-component reaction involving aryl aldehyde, 3-amino-1,2,4-triazole, and ethyl 4,4,4-trifluoro-3-oxobutanoate or 4,4,4-trifluoro-1-phenylbutane-1,3-dione in ionic liquid, which offers a short synthetic route and high yields . Additionally, triorganotin(IV) complexes with related triazolopyrimidine carboxylic acids have been synthesized by reacting the amino acid with organotin(IV) hydroxides or oxides in refluxing methanol .
Molecular Structure Analysis
The molecular structure of related triazolopyrimidine derivatives has been characterized using various spectroscopic techniques, including NMR, IR, Raman, and Mossbauer spectroscopy. Single crystal X-ray diffraction data have been obtained for some of these compounds, revealing details such as trigonal bipyramidal structures and coordination geometries . The influence of substituents on the supramolecular assemblies generated has been noted, with variations in hydrogen bonding patterns observed .
Chemical Reactions Analysis
The reactivity of related triazolopyrimidine derivatives has been explored in various chemical reactions. For instance, the condensation of s-triazolo[2,3-α]pyrimidines with benzaldehyde has been investigated, leading to the formation of monostyryl and distyryl derivatives . Chlorosulfonation of triazolopyrimidines has been studied, with substitution occurring at specific positions on the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of related triazolopyrimidine derivatives have been studied through their crystal structures. For example, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been reported in different crystal environments, revealing layered structural arrangements and a network of intermolecular hydrogen bonds . The antimicrobial tests on some triorganotin(IV) derivatives have shown in vitro activity against Gram-positive bacteria, indicating potential applications in the medical field .
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid demonstrates significant potential in biological activities due to its coordination compounds. The structural analysis in different solvates (DMF and water) reveals layered arrangements and three-dimensional supramolecular architectures facilitated by hydrogen bonding and π-π stacking interactions, indicating its potential in drug design and molecular engineering (Canfora et al., 2010).
Synthesis Methodologies
Efficient and regioselective synthesis of triazolopyrimidine derivatives, which share a similar core structure with the compound of interest, has been developed. This approach enables the preparation of various biologically active compounds, demonstrating the synthetic versatility and potential of triazolopyrimidines in medicinal chemistry (Massari et al., 2017).
Antimicrobial Activity
Triorganotin(IV) derivatives of closely related compounds have been synthesized and characterized, showing in vitro activity against Gram-positive bacteria. This highlights the antimicrobial potential of triazolopyrimidine derivatives, suggesting their application in developing new antimicrobial agents (Ruisi et al., 2010).
Mecanismo De Acción
While the exact mechanism of action of this specific compound is not clear, compounds in the triazolopyrazine family are known to have diverse pharmacological activities. They can act as enzyme inhibitors, and have anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular properties .
Direcciones Futuras
The triazolopyrazine family, to which this compound belongs, has been identified as a promising area for drug design and development . Future research could focus on exploring the diverse pharmacological activities of this compound and its derivatives, and developing new synthetic methods for its production .
Propiedades
IUPAC Name |
7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4O2/c1-3-4(5(16)17)2-12-7-13-6(8(9,10)11)14-15(3)7/h2H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZDVMZVCFFJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2548796.png)





![(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548805.png)



![3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid](/img/structure/B2548809.png)
